N-(3-Chloro-4-(methylthio)phenyl)thietan-3-amine
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Overview
Description
N-(3-Chloro-4-(methylthio)phenyl)thietan-3-amine is an organic compound that features a thietan ring attached to a phenyl group substituted with chlorine and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-(methylthio)phenyl)thietan-3-amine typically involves the reaction of 3-chloro-4-(methylthio)aniline with a thietan-3-one derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-(methylthio)phenyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-4-(methylthio)phenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-(methylthio)phenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The chlorine and methylthio groups can influence the compound’s reactivity and binding affinity to biological targets. The thietan ring may also play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of a thietan ring and has different substituents on the phenyl group.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: This compound has a carbamate functional group and different substitution patterns on the phenyl ring.
Uniqueness
N-(3-Chloro-4-(methylthio)phenyl)thietan-3-amine is unique due to its specific combination of a thietan ring with chlorine and methylthio substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12ClNS2 |
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Molecular Weight |
245.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylsulfanylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12ClNS2/c1-13-10-3-2-7(4-9(10)11)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
WAGYIEOJGOPXLP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC2CSC2)Cl |
Origin of Product |
United States |
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